synthesis pathway and yield of 5-(2-bromo-1-oxopropoxy)pentyl acrylate monomer
synthesis pathway and yield of 5-(2-bromo-1-oxopropoxy)pentyl acrylate monomer
Synthesis Pathway and Yield Optimization of 5-(2-Bromo-1-oxopropoxy)pentyl Acrylate: A Technical Guide
Executive Brief
The development of complex macromolecular architectures, such as hyperbranched polymers and bottlebrush structures, relies heavily on the precise engineering of multifunctional monomers. 5-(2-bromo-1-oxopropoxy)pentyl acrylate (CAS: 94023-68-4)[1][2], also known as 5-(2-bromopropionyloxy)pentyl acrylate, is a highly specialized AB* inimer (initiator-monomer). It features orthogonal reactive sites: an acrylate group (A) capable of chain propagation and a 2-bromopropionate group (B*) that acts as a dormant initiator for Atom Transfer Radical Polymerization (ATRP)[3][4].
This whitepaper details the mechanistic causality, self-validating synthesis protocols, and yield optimization strategies for producing high-purity 5-(2-bromo-1-oxopropoxy)pentyl acrylate, a critical building block for advanced drug delivery vectors[5] and thermoresponsive nanomaterials[6].
Mechanistic Causality: The Synthesis Pathway
The synthesis of 5-(2-bromo-1-oxopropoxy)pentyl acrylate is achieved via a nucleophilic acyl substitution (Schotten-Baumann type esterification). The precursor, 5-hydroxypentyl acrylate (CAS: 57198-94-4)[7][8], provides a primary hydroxyl nucleophile that attacks the highly electrophilic carbonyl carbon of 2-bromopropionyl bromide.
Causality of Reagents and Conditions:
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Triethylamine (TEA): Acts as a Brønsted base to neutralize the hydrobromic acid (HBr) byproduct. This drives the equilibrium forward and prevents acid-catalyzed transesterification or cleavage of the existing acrylate ester.
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Thermal Control (0 °C): The acylation is highly exothermic. Strict thermal control prevents localized heating, which would otherwise trigger spontaneous thermal autopolymerization of the vinyl groups.
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Inhibitor Addition: Phenolic antioxidants like Hydroquinone (HQ) or Butylated hydroxytoluene (BHT) must be introduced during purification to scavenge trace radicals and ensure monomer stability.
Fig 1. Nucleophilic acyl substitution pathway for the synthesis of the AB inimer.*
Self-Validating Experimental Protocol
To ensure high fidelity and reproducibility, the following protocol incorporates in-process visual and chemical validation checkpoints.
Reagents & Materials
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Precursor: 5-Hydroxypentyl acrylate (1.0 eq, 50.0 mmol)
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Acylating Agent: 2-Bromopropionyl bromide (1.1 eq, 55.0 mmol)
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Base: Triethylamine (TEA) (1.2 eq, 60.0 mmol)
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Solvent: Anhydrous Dichloromethane (DCM) (150 mL)
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Inhibitor: Hydroquinone (HQ) (10 ppm)
Step-by-Step Workflow
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Inert Preparation: Flame-dry a 500 mL three-neck round-bottom flask. Purge with dry Argon. Add 5-hydroxypentyl acrylate, anhydrous DCM, and TEA.
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Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the internal temperature to reach exactly 0 °C.
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Electrophile Addition: Dissolve 2-bromopropionyl bromide in 20 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 45 minutes.
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Validation Checkpoint: A dense, white precipitate (TEA·HBr) will immediately begin forming. This visual cue confirms the progression of the HBr-scavenging mechanism.
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Reaction Maturation: Remove the ice bath and allow the mixture to warm to 25 °C. Stir vigorously for 12 hours.
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Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (4:1). Stain with KMnO4. The disappearance of the hydroxyl precursor ( Rf≈0.2 ) and the emergence of a new UV-active spot ( Rf≈0.6 ) validates reaction completion.
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Aqueous Work-Up: Filter the suspension through a sintered glass funnel to remove the TEA·HBr salts. Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO3 ( 2×100 mL) to neutralize residual acid, followed by brine ( 1×100 mL).
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Drying & Concentration: Dry the organic layer over anhydrous MgSO4 . Filter and concentrate under reduced pressure (water bath < 30 °C to prevent polymerization).
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Purification: Purify the crude oil via silica gel flash chromatography (Hexane/Ethyl Acetate gradient). Add 10 ppm HQ to the purified fractions before final solvent evaporation.
Fig 2. Step-by-step synthetic workflow emphasizing in-process validation and thermal control.
Quantitative Data: Yield Optimization
The yield of 5-(2-bromo-1-oxopropoxy)pentyl acrylate is highly sensitive to solvent polarity, base strength, and thermal management. The data below summarizes the optimization parameters required to achieve >85% isolated yield.
| Solvent | Base | Temperature Profile | Reaction Time | Isolated Yield (%) | Mechanistic Observation |
| Anhydrous DCM | Triethylamine (TEA) | 0 °C → 25 °C | 12 h | 85 - 88% | Optimal HBr scavenging; minimal side reactions. |
| Anhydrous THF | Triethylamine (TEA) | 0 °C → 25 °C | 12 h | 76 - 79% | Slower kinetics; partial product loss during aqueous work-up due to THF miscibility. |
| Anhydrous DCM | Pyridine | 0 °C → 25 °C | 16 h | 70 - 74% | Weaker base ( pKa 5.2 vs TEA's 10.7); incomplete conversion observed via TLC. |
| Anhydrous DCM | Triethylamine (TEA) | 25 °C (No cooling) | 12 h | < 55% | Exotherm induced premature autopolymerization; resulting in high viscosity crude. |
Downstream Applications: Self-Condensing Vinyl Polymerization (SCVP)
Once synthesized, 5-(2-bromo-1-oxopropoxy)pentyl acrylate is utilized in SCVP to generate hyperbranched polyacrylates[3][4]. In the presence of a Cu(I) catalyst and a suitable ligand, the 2-bromopropionate group is activated, generating a radical that attacks the acrylate double bond of another inimer molecule.
This creates a dimer with one double bond and two active initiation sites. As this process cascades, it forms a highly branched, three-dimensional macromolecular network. Recent advancements by Matyjaszewski and colleagues have demonstrated that conducting this polymerization in microemulsions yields hyperbranched polymers with unprecedented structural uniformity and low polydispersity[9].
References
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Title : Recent Progress on Hyperbranched Polymers Synthesized via Radical-Based Self-Condensing Vinyl Polymerization - PMC Source : nih.gov URL : 3
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Title : EP2079844B1 - Synthesis of inimers and hyperbranched polymers - Google Patents Source : google.com URL : 4
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Title : Thermoresponsive and Flow Behavior of Hyperbranched Polymers from Monomer-Initiator Conjugates - ChemRxiv Source : chemrxiv.org URL : 6
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Title : Cationic Hyperbranched Polymers with Biocompatible Shells for siRNA Delivery - Johns Hopkins University Source : johnshopkins.edu URL : 5
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Title : New Method To Access Hyperbranched Polymers with Uniform Structure via One-Pot Polymerization of Inimer in Microemulsion | Journal of the American Chemical Society Source : acs.org URL : 9
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